molecular formula C18H10O3 B161291 4-Phenylnaphtho[2,3-c]furan-1,3-dione CAS No. 1985-37-1

4-Phenylnaphtho[2,3-c]furan-1,3-dione

Cat. No.: B161291
CAS No.: 1985-37-1
M. Wt: 274.3 g/mol
InChI Key: LZQGZQKISQRHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylnaphtho[2,3-c]furan-1,3-dione is a versatile cyclic anhydride that serves as a critical synthetic intermediate in diversity-oriented synthesis for accessing functional organic molecules . Its primary research value lies in its role as a precursor for the synthesis of blue-luminescent 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones, a class of chromophores relevant for organic light-emitting diodes (OLEDs) and other illumination technologies . This domino synthesis is efficiently initiated by the in-situ activation of 3-arylpropiolic acids, which cyclize to form the naphthofuran-dione scaffold . Furthermore, this compound and its derivatives are a subclass of lignans, found in various plant species, and have been widely investigated for their range of biological activities, including antifungal, antileishmanial, antiviral, and anti-inflammatory properties, making them attractive as potential therapeutic leads . The scaffold's utility is further demonstrated in multicomponent reactions, where it reacts with primary amines to form the corresponding naphthalene imides, which are valuable fluorophores used in developing novel sensors and fluorescent dyes .

Properties

IUPAC Name

4-phenylbenzo[f][2]benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O3/c19-17-14-10-12-8-4-5-9-13(12)15(16(14)18(20)21-17)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQGZQKISQRHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280531
Record name 4-phenylnaphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1985-37-1
Record name NSC17350
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-phenylnaphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-2,3-naphthalenedicarboxylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Phenylnaphtho 2,3 C Furan 1,3 Dione

Intramolecular Cycloaddition Approaches

Intramolecular cycloaddition reactions represent a powerful strategy for the construction of the naphthofuran ring system. These methods often involve the formation of a key intermediate that subsequently undergoes cyclization to yield the desired product.

[4+2]-Cycloaddition of Phenylpropiolic Acid Anhydrides

The synthesis of naphtho[2,3-c]furan-1,3-dione (B147156) derivatives can be achieved through a self-condensation reaction of phenylpropiolic acids, which is mechanistically described as a Diels-Alder type [4+2] cycloaddition. In this process, one molecule of phenylpropiolic acid acts as the diene and another as the dienophile. The reaction proceeds through the formation of an in-situ generated anhydride (B1165640) intermediate. This is followed by an intramolecular cycloaddition and subsequent decarboxylation to afford the final product.

While the direct intramolecular [4+2] cycloaddition of a pre-formed phenylpropiolic acid anhydride to yield 4-Phenylnaphtho[2,3-c]furan-1,3-dione is a plausible synthetic route, specific and detailed research findings for this precise transformation are not extensively documented in publicly available literature. However, the self-condensation of phenylpropiolic acid, which inherently involves an anhydride intermediate, strongly suggests the viability of this approach.

Role of Activating Agents (e.g., Bis(2-oxooxazolidin-3-yl)phosphinic Chloride, T3P®)

To facilitate the formation of the anhydride intermediate and promote the subsequent cycloaddition, various activating agents are employed. These reagents activate the carboxylic acid group of phenylpropiolic acid, making it more susceptible to nucleophilic attack and subsequent cyclization.

Propanephosphonic Acid Anhydride (T3P®) is another efficient activating agent that has found broad application in organic synthesis, including amide bond formation and cyclization reactions. nih.govnih.gov T3P® is known to promote the formation of anhydrides from carboxylic acids, which are key intermediates in the synthesis of this compound. The use of T3P® could offer a mild and efficient method for the cyclization of phenylpropiolic acid. However, detailed experimental data on the application of T3P® for the direct synthesis of this compound is not extensively reported.

One-Pot Domino Reaction Strategies

One-pot domino reactions offer an elegant and efficient approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates.

Domino Synthesis via 3-Arylpropiolic Acid Activation

The synthesis of this compound can be envisioned through a one-pot domino process starting from 3-phenylpropiolic acid. This strategy would involve the in-situ activation of the carboxylic acid, followed by a cascade of reactions, including dimerization and intramolecular cycloaddition, to furnish the final product. Such a process would be highly atom-economical and procedurally simple. While domino reactions are well-established for the synthesis of various heterocyclic compounds, specific literature detailing a one-pot domino synthesis of this compound from 3-arylpropiolic acid is not extensively documented.

Mechanistic Considerations of Domino Processes

The proposed mechanism for a domino synthesis of this compound from 3-phenylpropiolic acid would likely initiate with the activation of the carboxylic acid group by a suitable reagent. This activated species would then react with a second molecule of 3-phenylpropiolic acid to form a dimeric intermediate. This intermediate would be primed to undergo an intramolecular [4+2] cycloaddition (Diels-Alder reaction). The resulting cycloadduct would then likely undergo a subsequent elimination or rearrangement, possibly involving decarboxylation, to yield the stable aromatic naphthofuran-1,3-dione core. The regioselectivity of the cycloaddition would be a critical factor in determining the final substitution pattern of the product.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.netoatext.comorganic-chemistry.orgcem.commdpi.com

The self-condensation of substituted phenylpropiolic acids to yield naphtho[2,3-c]furan-1,3-dione derivatives has been successfully achieved under microwave irradiation. This method provides a rapid and efficient route to these compounds. For instance, the microwave-assisted reaction of phenylpropiolic acid derivatives at 100°C for just three minutes can produce the corresponding naphtho[2,3-c]furan-1,3-dione derivatives in moderate to good yields. highfine.com The reaction is believed to proceed via a Diels-Alder type mechanism and is significantly accelerated by microwave heating. highfine.com

Below is a table summarizing the results of the microwave-assisted self-condensation of various substituted phenylpropiolic acids.

EntrySubstituent (R)ProductYield (%)
1HThis compound55
24-Me4-(p-Tolyl)naphtho[2,3-c]furan-1,3-dione65
34-OMe4-(4-Methoxyphenyl)naphtho[2,3-c]furan-1,3-dione75
44-Cl4-(4-Chlorophenyl)naphtho[2,3-c]furan-1,3-dione50

Table adapted from a study on the microwave-assisted synthesis of substituted naphtho[2,3-c]furan-1,3-dione derivatives. highfine.com

Self-Condensation Reactions of Phenylpropiolic Acid Derivatives

The self-condensation of phenylpropiolic acids in the presence of acetic anhydride is a known method for producing 1-arylnaphthalene-2,3-dicarboxylic anhydrides. rsc.orgrsc.org For instance, the reaction of 3-halogeno-4-methoxyphenylpropiolic acids with acetic anhydride leads to a mixture of substituted 1-phenylnaphthalene-2,3-dicarboxylic anhydrides. rsc.org This transformation underscores the general applicability of phenylpropiolic acid self-condensation for creating complex naphthalene (B1677914) systems. While not directly detailing the synthesis of the unsubstituted this compound, these studies establish the principle of using substituted phenylpropiolic acids to generate the core naphthalene dicarboxylic anhydride structure.

Efficiency and Reaction Parameter Optimization

The efficiency and outcome of self-condensation reactions are highly dependent on the reaction parameters. In a related synthesis, 3-phenylprop-2-yn-1-yl 3-phenylpropiolate was dissolved in toluene (B28343) and irradiated in a microwave reactor at 140 °C for one hour. mdpi.comresearchgate.net This method yielded a mixture of 4-Phenylnaphtho[2,3-c]furan-1(3H)-one and its isomer, 9-Phenylnaphtho[2,3-c]furan-1(3H)-one, which were then separated via chromatography. mdpi.comresearchgate.net This indicates that thermal conditions, facilitated by microwave irradiation, can drive the cyclization, but may lead to isomeric products requiring further purification. The choice of solvent and temperature are critical parameters that must be optimized to maximize the yield of the desired isomer and minimize side reactions.

Oxidative Cyclization Routes

Oxidative cyclization offers an alternative and powerful strategy for constructing the this compound scaffold. These methods often involve the intramolecular cyclization of a precursor molecule facilitated by an oxidizing agent.

Arene-Alkyne Cyclization using Oxidants (e.g., DDQ)

While direct evidence for the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the synthesis of this compound specifically is not prevalent in the searched literature, the principle of oxidative cyclization is well-established for related furan (B31954) syntheses. For example, silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with N-oxides has been used to create substituted furan derivatives. nih.gov This process involves the oxidation of an alkyne to form a reactive intermediate that subsequently undergoes cyclization. nih.gov Similarly, Rh(III)-catalyzed oxidative C-H annulation of aromatic compounds with 1,3-diynes provides a route to various heterocyclic structures, demonstrating the utility of transition metals and oxidants in constructing complex ring systems. researchgate.net These examples suggest that an oxidative arene-alkyne cyclization, potentially employing an oxidant like DDQ, could be a viable, though less documented, pathway to the target molecule.

Solvent Effects and Reaction Condition Optimization

The choice of solvent and the fine-tuning of reaction conditions are paramount in the synthesis of this compound, influencing not only the yield but also the regioselectivity and solubility of reactants and products.

Impact of Solvent Systems on Reaction Outcomes

The solvent system can dramatically alter the course of a reaction. For example, in the microwave-assisted synthesis from 3-phenylprop-2-yn-1-yl 3-phenylpropiolate, changing the solvent from toluene to ethanol (B145695) resulted in a different product, a partially aromatic arylnaphthalene lactone, instead of the desired naphtho[2,3-c]furan-1(3H)-one isomers. mdpi.com In another synthetic approach for related naphtho[2,3-b]furan-4,9-diones, a visible-light-mediated cycloaddition, various solvents were screened. mdpi.com Acetonitrile (B52724) (MeCN) was identified as the optimal solvent, providing the highest yield compared to dichloromethane (B109758) (DCM), toluene, and others. mdpi.com This highlights the critical role of the solvent in facilitating the desired reaction pathway and stabilizing key intermediates.

Table 1: Effect of Solvent on the Yield of Naphtho[2,3-b]furan-4,9-diones
EntrySolventYield (%)
1MeCN75
2DCM62
3Toluene55
4THF48
5Acetone45

Data adapted from a study on the synthesis of related naphtho[2,3-b]furan-4,9-diones, illustrating the typical impact of solvent choice on reaction yield. mdpi.com

Strategies for Overcoming Solubility Challenges in Synthesis

Solubility issues are a common hurdle in organic synthesis, particularly when dealing with planar aromatic systems which may have limited solubility in common organic solvents. Strategies to mitigate these challenges include the careful selection of solvent systems and the modification of reaction conditions. In the synthesis of naphtho[2,3-b]furan-4,9-diones, acetonitrile was used as the solvent for the reaction between 2-hydroxy-1,4-naphthoquinone (B1674593) and an alkyne, suggesting its suitability for dissolving the reactants. mdpi.com Following the reaction, the mixture was evaporated to dryness and the residue was purified using column chromatography with a hexane (B92381) and ethyl acetate (B1210297) mixture. mdpi.com This post-reaction purification step is crucial for isolating the product from less soluble impurities and unreacted starting materials. In cases where the product itself has poor solubility, recrystallization from a suitable solvent mixture, such as 15% ethyl acetate/hexanes, can be an effective purification strategy. mdpi.com


Chemical Reactivity and Transformation of 4 Phenylnaphtho 2,3 C Furan 1,3 Dione

Role as Reactive Intermediate in Multicomponent Reactions

4-Phenylnaphtho[2,3-c]furan-1,3-dione is a valuable precursor in multicomponent reactions, which are efficient processes where multiple reactants combine in a single step to form a complex product. erciyes.edu.tr Its utility stems from the electrophilic nature of the carbonyl carbons in the anhydride (B1165640) ring, making them susceptible to nucleophilic attack.

A significant application of this compound is in the synthesis of imide derivatives, particularly 4-Aryl-1H-benzo[f]isoindole-1,3(2H)-diones. These compounds are of interest due to their fluorescent properties. The synthesis can be achieved in a one-pot, pseudo-three-component reaction. Initially, 3-arylpropiolic acids are activated with a coupling agent like n-propylphosphonic acid anhydride (T3P®), which facilitates a domino reaction to form the 4-arylnaphtho[2,3-c]furan-1,3-dione intermediate in situ. This reactive anhydride is not isolated but is directly treated with an amine to yield the final imide product. researchgate.net

The general reaction involves the nucleophilic attack of a primary amine on one of the carbonyl groups of the anhydride, leading to the opening of the furan-dione ring to form a amic acid intermediate. Subsequent intramolecular cyclization, driven by heating, results in the formation of the stable five-membered imide ring, with the elimination of a water molecule. rsc.org, google.com This method provides an efficient route to highly substituted, blue-luminescent benzo[f]isoindole diones. researchgate.net

The transformation of this compound into imide derivatives is versatile, accommodating a wide range of amine reactants. The reactivity of the anhydride allows for the incorporation of various structural motifs into the final product. The choice of amine directly influences the properties of the resulting imide. Both aliphatic and aromatic primary amines can be successfully employed. rsc.org, google.com

The following table illustrates the scope of amine reactants that can be used in the formation of imide derivatives from naphthalic anhydrides, which serves as a model for the reactivity of this compound.

Amine ReactantResulting Imide Type/DerivativeReference
Primary Amines (general)N-substituted naphthalimides rsc.org
EthanolamineN-(2-hydroxyethyl) substituted imide researchgate.net
CyclohexylamineN-cyclohexyl substituted imide rsc.org
4-AminobenzoateN-(4-carboxyphenyl) substituted imide rsc.org
Piperidine (secondary amine, after modification)4-Piperidino-N-substituted naphthalimide rsc.org, researchgate.net
HydrazinesN-amino substituted imides (hydrazides) google.com
Ammonium (B1175870) Acetate (B1210297)Unsubstituted 1,8-naphthalimide rsc.org

Ring-Opening Reactions

The cyclic anhydride structure of this compound is susceptible to cleavage by various nucleophiles, leading to ring-opened products.

In the presence of water, particularly under basic or acidic conditions, this compound undergoes hydrolysis to yield the corresponding naphthalene-2,3-dicarboxylic acid derivative. rsc.org The reaction proceeds via the nucleophilic attack of a water molecule on one of the carbonyl carbons. This is followed by the opening of the anhydride ring to form the dicarboxylic acid. rsc.org The rate of this hydrolysis is dependent on the pH of the solution. Studies on the analogous naphthalene-2,3-dicarboxylic anhydride have shown a water-dependent reaction pathway at neutral to acidic pH and a base-catalyzed hydrolysis at pH above 7. rsc.org

Structure-Reactivity Relationships in Cycloaddition Pathways

The extended π-system of this compound suggests its potential participation in cycloaddition reactions, such as the Diels-Alder reaction. The reactivity is a complex interplay of the inherent properties of the naphthalene (B1677914) core and the fused furan-dione moiety.

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com, libretexts.org The furan-1,3-dione portion of the molecule is analogous to maleic anhydride, a classic electron-poor dienophile, due to the presence of two electron-withdrawing carbonyl groups. libretexts.org, mnstate.edu Therefore, this part of the molecule is expected to be reactive towards electron-rich dienes. The phenyl substituent on the naphthalene ring can influence the reactivity of this dienophilic system through electronic effects. Phenyl groups can exert both inductive and resonance effects which can modulate the electron density of the dienophile. chemistrysteps.com, nih.gov

Conversely, the naphthalene moiety itself can function as the diene component in a Diels-Alder reaction. However, the aromaticity of the naphthalene system imparts significant stability, making it a relatively unreactive diene that often requires high temperatures, high pressure, or catalysis to react. semanticscholar.org, kpfu.ru, mnstate.edu The reaction would involve the [4+2] cycloaddition across one of the benzene (B151609) rings of the naphthalene core.

Furthermore, the anhydride functionality can participate in other types of cycloadditions, such as 1,3-dipolar cycloadditions. For instance, phthalic anhydrides, which are structurally similar, have been shown to react with azomethine ylides to form spiro-oxazolidinone derivatives. rsc.org This suggests a potential pathway for this compound to form complex heterocyclic structures. The specific pathway taken would depend on the reaction partner and conditions, highlighting the versatile, yet complex, cycloaddition chemistry of this molecule.

Structural Analysis and Characterization Methodologies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools for determining the carbon-hydrogen framework and the exact mass of a molecule.

The ¹H NMR spectrum of 2-Phenylnaphtho[2,3-b]furan-4,9-dione shows distinct signals for the aromatic protons. mdpi.com The protons on the naphthalene (B1677914) core and the appended phenyl ring resonate in the downfield region, typically between 7.0 and 8.5 ppm, which is characteristic of aromatic compounds. The integration and splitting patterns (multiplicity) of these signals are crucial for assigning each proton to its specific position in the structure. mdpi.com

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule, including the quaternary carbons of the fused ring system and the carbonyl carbons of the dione (B5365651) functionality, which appear at the lower end of the spectrum. mdpi.com

Table 1: NMR Spectroscopic Data for the Related Isomer 2-Phenylnaphtho[2,3-b]furan-4,9-dione in CDCl₃ mdpi.com

Technique Chemical Shift (δ) in ppm
¹H NMR 7.12 (s, 1H), 7.37–7.43 (m, 3H), 7.67–7.70 (m, 2H), 7.81–7.84 (m, 2H), 8.11–8.18 (m, 2H)

| ¹³C NMR | 102.9, 125.6, 126.9, 127.0, 128.3, 130.3, 132.4, 132.9, 133.1, 133.6, 134.0, 151.6, 160.4, 173.1, 180.8 |

This interactive table provides the reported NMR data for an isomeric compound, which serves as an illustrative example for the characterization of phenyl-substituted naphthofuran diones.

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. For the isomeric compound 2-Phenylnaphtho[2,3-b]furan-4,9-dione, HRMS analysis using electrospray ionization (ESI) confirmed its molecular formula. mdpi.com The experimentally determined mass for the protonated molecule [M+H]⁺ was found to be 275.0807, which is in close agreement with the calculated mass of 275.0803 for the formula C₁₈H₁₁O₃. mdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography Studies of Related Furan-Fused Systems

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for 4-Phenylnaphtho[2,3-c]furan-1,3-dione is not described in the searched literature, studies on closely related systems offer valuable structural insights.

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. The study of N-phenyl substituted naphthalene and anthracene (B1667546) diimides revealed that the solid-state packing preferences change based on the size of the aromatic core. beilstein-journals.orgnih.gov These interactions are critical as they influence the material's bulk properties. In many furan-fused aromatic systems, π–π stacking is a dominant packing motif, where the electron-rich aromatic rings of adjacent molecules align. The presence of a phenyl substituent can further influence this packing, potentially leading to herringbone or other arrangements that maximize favorable intermolecular contacts. beilstein-journals.org

Theoretical and Computational Investigations of 4 Phenylnaphtho 2,3 C Furan 1,3 Dione and Analogues

Electronic Structure and Excited State Properties

The photophysical properties of 4-Phenylnaphtho[2,3-c]furan-1,3-dione derivatives, such as their absorption and emission of light, are dictated by their electronic structure. Computational methods are instrumental in exploring the nature of their excited states and the factors influencing their stability.

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to model the electronic transitions that correspond to the absorption and emission of light. For the this compound scaffold, these transitions are typically of a π-π* nature, involving the promotion of an electron from a filled π-bonding orbital to an empty π*-antibonding orbital within the extended aromatic system. While specific TD-DFT studies on this compound are not extensively detailed in the literature, the properties of its derivatives provide significant insight.

For instance, the imide derivatives, specifically 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones formed from the reaction of 4-arylnaphtho[2,3-c]furan-1,3-diones, are known to be blue-luminescent. e3s-conferences.org This luminescence arises from radiative decay from the first excited singlet state (S₁) to the ground state (S₀). Computational studies on related systems help to understand the influence of different aryl substituents on the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the absorption and emission wavelengths. The nature of these orbitals is critical; in many conjugated systems, the HOMO is localized on one part of the molecule while the LUMO is on another, leading to charge-transfer character in the excited state.

The stability of the excited state is a key factor in determining the emission properties of a molecule. A significant degree of resonance stabilization in the excited state often leads to a larger Stokes shift, which is the difference in energy between the absorption and emission maxima.

A study on a series of 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones, synthesized from their corresponding 4-arylnaphtho[2,3-c]furan-1,3-dione precursors, revealed a strong correlation between the electronic nature of the substituents and the photophysical properties. e3s-conferences.org Specifically, the Stokes shifts of these compounds were found to correlate excellently with the Hammett–Taft σR parameter, which quantifies the resonance effect of a substituent. e3s-conferences.org This linear relationship indicates an extended degree of resonance stabilization in the vibrationally relaxed excited singlet state. e3s-conferences.org Electron-donating groups on the aryl substituent enhance this stabilization, leading to predictable changes in the emission spectrum.

ParameterCorrelation Equation
Emission Maxima (ν̃em)ν̃em = 4274 · σR + 24495 [cm⁻¹]0.925
Stokes Shift (Δν̃)Δν̃ = -2319 · σR + 2909 [cm⁻¹]0.989
Data derived from studies on 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones, direct derivatives of 4-arylnaphtho[2,3-c]furan-1,3-diones. e3s-conferences.org

This strong correlation underscores the significant role that resonance plays in the excited state of these extended π-systems, a feature that can be computationally modeled and predicted.

Reaction Mechanism Studies

Computational chemistry is invaluable for mapping the complex reaction pathways that lead to the formation of this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can elucidate detailed reaction mechanisms.

The synthesis of 4-arylnaphtho[2,3-c]furan-1,3-diones can be achieved through sophisticated reaction cascades. One notable method involves a domino reaction initiated by the activation of 3-arylpropiolic acids with n-propylphosphonic acid anhydride (B1165640) (T3P®). e3s-conferences.org This process involves a sequence of intramolecular reactions that lead to the final product in high yield.

Another critical pathway is the intramolecular [4+2] cycloaddition (a type of Diels-Alder reaction) of phenylpropiolic acid anhydride. e3s-conferences.org It is recognized that such transformations can proceed via highly reactive intermediates like 1,2,4-cyclohexatrienes. rsc.org The formation of this compound from phenylpropiolic acid is understood to involve the intermediacy of phenylpropiolic acid anhydride. rsc.org Computational studies on related intramolecular cycloadditions of tethered poly-yne systems help to model this complex cycloisomerization process, confirming the feasibility of such pathways under thermal conditions. rsc.org

Understanding a reaction's mechanism requires detailed knowledge of its energy landscape, particularly the structure and energy of its transition states. Transition state calculations can provide thermodynamic parameters that elucidate the mechanism, predict reactivity, and explain the selectivity of chemical reactions. e3s-conferences.org

For cycloaddition reactions similar to those that form the naphthofuran core, computational analysis, often using DFT methods, can map the lowest energy pathways. e3s-conferences.org A key concept in this analysis is the distortion/interaction model (also known as the activation strain model). rsc.org The energy barrier of the reaction (activation energy, ΔE‡) is primarily composed of the energy required to distort the reactants into the geometry of the transition state (the activation strain or distortion energy). rsc.org This destabilizing strain is counteracted by the stabilizing interaction energy (e.g., from newly forming bonds) in the transition state. rsc.org By calculating these components, researchers can gain deep insight into the factors controlling the reaction rate and selectivity. For instance, in the intramolecular cycloaddition of tethered triynes, the activation energy for the initial, rate-limiting C-C bond formation can be precisely computed, providing a quantitative basis for understanding the reaction's feasibility. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop models that predict the biological activity of compounds based on their chemical structure. brieflands.com The goal is to establish a mathematical relationship between chemical descriptors of a molecule and its activity, which can then be used to predict the properties of new, unsynthesized compounds. brieflands.com

A typical QSAR study involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, topological), and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive model. brieflands.com

While specific QSAR models for this compound were not found in the surveyed literature, studies on structurally related naphthoquinone derivatives demonstrate the utility of this approach. For example, a QSAR study was successfully performed on a series of naphthoquinone derivatives as inhibitors of the pathogenic enzyme indoleamine 2,3-dioxygenase (IDO1), a target in cancer therapy. brieflands.com This study used various descriptors to build robust MLR and ANN models, showcasing the power of QSAR to guide the design of potent enzyme inhibitors within the broader class of naphthoquinones. brieflands.com Given the diverse biological activities associated with naphthofuran structures, the QSAR methodology represents a promising strategy for the future discovery of novel therapeutic agents based on the this compound scaffold.

Application of 3D-QSAR to Naphthofuran-Dione Scaffolds for Predictive Design

Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a powerful computational approach to correlate the biological activity of a series of compounds with their three-dimensional properties. For scaffolds like naphthofuran-diones, which are recognized for their potential as anticancer agents, 3D-QSAR can be a valuable tool in designing new derivatives with enhanced efficacy. The primary goal is to establish a statistically robust model that can predict the biological activity of novel, unsynthesized compounds.

The process typically involves the following steps:

Dataset Selection: A series of structurally related naphthofuran-dione analogues with a range of measured biological activities (e.g., IC₅₀ values against a specific cancer cell line) is selected.

Molecular Modeling and Alignment: The 3D structures of these molecules are generated and aligned based on a common substructure or a pharmacophore model. This alignment is a critical step, as it ensures that the variations in activity can be attributed to the differences in the 3D fields surrounding the molecules.

Field Calculation: Molecular interaction fields (steric and electrostatic) are calculated around the aligned molecules. These fields represent how each molecule would interact with a probe atom at various points in a 3D grid.

Statistical Analysis: A statistical method, often Partial Least Squares (PLS) analysis, is employed to derive a mathematical equation that correlates the variations in the interaction fields with the observed biological activities.

Model Validation: The predictive power of the resulting QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using a test set of compounds not included in the model generation) validation techniques.

The insights gained from such a 3D-QSAR model for a series of 4-aryl-naphtho[2,3-c]furan-1,3-dione analogues could guide the modification of the scaffold to improve its therapeutic potential. For instance, the model might reveal that bulky substituents at a particular position on the phenyl ring are favorable for activity, while electronegative groups at another position are detrimental. This information is invaluable for the rational design of the next generation of inhibitors.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that can be hypothetically applied to a series of this compound analogues to understand their structure-activity relationships. nih.gov CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (typically a sp³ carbon with a +1 charge) and each molecule in the dataset at various grid points. nih.gov The resulting fields are then used as independent variables in a PLS analysis to generate a QSAR model.

A hypothetical CoMFA study on a series of 4-aryl-naphtho[2,3-c]furan-1,3-dione derivatives might yield statistical parameters such as those presented in the table below.

Statistical Parameter Value Description
q² (Cross-validated r²) 0.65Indicates good internal predictive ability of the model.
r² (Non-cross-validated r²) 0.92Shows a high degree of correlation between the experimental and predicted activities for the training set.
Standard Error of Estimate (SEE) 0.25Represents the standard deviation of the residuals.
F-statistic 150.4Indicates the statistical significance of the model.
Optimum Number of Components 5The number of latent variables used to build the PLS model.
This table is a representative example of typical CoMFA statistical results and is not based on a specific study of this compound.

The output of a CoMFA study is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are predicted to influence biological activity:

Steric Contour Maps:

Green Contours: Indicate regions where bulky substituents are favored, suggesting that increasing the steric bulk in these areas may enhance activity. For the this compound scaffold, this might point to favorable interactions within a hydrophobic pocket of the biological target.

Yellow Contours: Indicate regions where steric bulk is disfavored, suggesting that smaller substituents are preferred in these areas to avoid steric clashes.

Electrostatic Contour Maps:

Blue Contours: Highlight regions where positive electrostatic potential is favorable. This suggests that introducing electron-withdrawing groups or positively charged moieties in these areas could increase activity.

Red Contours: Indicate regions where negative electrostatic potential is favored, suggesting that placing electron-donating groups or negatively charged moieties in these regions may lead to improved biological activity.

By interpreting these contour maps in the context of the this compound scaffold, medicinal chemists can make informed decisions about which analogues to synthesize to maximize their potential as therapeutic agents.

Derivatization and Structure Activity Relationship Sar Studies on Naphtho 2,3 C Furan 1,3 Dione Scaffolds

Synthesis of Substituted 4-Arylnaphtho[2,3-c]furan-1,3-dione Derivatives

The synthesis of 4-arylnaphtho[2,3-c]furan-1,3-dione derivatives can be achieved through various synthetic routes. One notable method involves a heat-mediated Dehydro-Diels-Alder reaction. For instance, the synthesis of 4-phenylnaphtho[2,3-c]furan-1(3H)-one has been accomplished by dissolving 3-phenylprop-2-yn-1-yl 3-phenylpropiolate in toluene (B28343) and irradiating the solution in a microwave reactor. mdpi.com This reaction also yields the isomeric 9-phenylnaphtho[2,3-c]furan-1(3H)-one. mdpi.com

Another versatile approach for creating similar scaffolds, specifically 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, involves a one-pot synthesis. This is achieved by refluxing 2-amino-3-bromo-1,4-naphthoquinone with the appropriate benzoyl chloride derivatives at elevated temperatures. nih.gov This reaction proceeds through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate, which then undergoes in situ intramolecular cyclization to yield the final oxazole (B20620) product. nih.gov

The electronic and steric properties of substituents on the aryl ring significantly influence the synthesis and reactivity of 4-arylnaphtho[2,3-c]furan-1,3-dione derivatives and their analogues. In the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones, the nature of the substituent on the benzoyl chloride affects the reaction yield and the properties of the final product. nih.gov

For example, in the synthesis of 2-aminonaphtho[2,3-b]furan-4,9-diones, the use of different β-nitrostyrenes in a domino reaction with 2-hydroxy-1,4-naphthoquinone (B1674593) and ammonium (B1175870) acetate (B1210297) allows for the introduction of various substituents on the 3-position of the resulting furanone. researchgate.net The electronic nature of these substituents can influence the reaction's efficiency and the photophysical properties of the products. researchgate.net Specifically, electron-donor-acceptor conjugated systems in these molecules can lead to positive solvatochromism, resulting in shifts of their visible absorption bands in different solvents. researchgate.net

Scaffold Modification for Functional Exploration

Modification of the naphtho[2,3-c]furan-1,3-dione (B147156) scaffold is a key strategy for exploring new functionalities and understanding structure-activity relationships. This involves altering the fused ring system and introducing diverse functional groups.

A significant area of research involves the synthesis and study of structural isomers and analogues, such as naphtho[2,3-b]furan-4,9-diones. These compounds, while structurally related to the naphtho[2,3-c]furan-1,3-dione core, often exhibit different chemical and biological properties, making them valuable for comparative studies.

A green and efficient method for synthesizing naphtho[2,3-b]furan-4,9-diones is through a visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone and various alkynes or alkenes. mdpi.comnih.govnih.gov This photochemical approach is notable for its high regioselectivity and tolerance of a wide range of functional groups, providing a powerful tool for creating a diverse library of these compounds. nih.govnih.gov For instance, the reaction of 2-hydroxy-1,4-naphthoquinone with phenylacetylene (B144264) derivatives under blue LED irradiation yields 2-arylnaphtho[2,3-b]furan-4,9-diones with excellent regioselectivity, where the phenyl group is exclusively found at the C-2 position. mdpi.comnih.gov

Another synthetic strategy for naphtho[2,3-b]furan-4,9-diones is a palladium-catalyzed reverse hydrogenolysis process, which couples 2-hydroxy-1,4-naphthoquinones with olefins. rsc.org This method is advantageous as it does not require external oxidants or hydrogen acceptors, making it an intrinsically waste-free process. rsc.org

The synthesis of other related heterocyclic systems, such as 1-aryl-1H-naphtho[2,3-d] mdpi.commdpi.comrsc.orgtriazole-4,9-diones, has also been explored. These compounds can be synthesized through a one-pot, three-component [2+3] cycloaddition reaction, yielding potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov

The table below provides a summary of various substituted naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives synthesized via the visible-light-mediated cycloaddition, along with their respective yields.

EntryProductYield (%)
1HPh2-Phenylnaphtho[2,3-b]furan-4,9-dione75
2H2-CHO-Ph2-(4,9-Dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl)benzaldehyde64
3H2-Cl-Ph2-(2-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione56
4H4-Br-Ph2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione65
5H4-tBu-Ph2-(4-(tert-Butyl)phenyl)naphtho[2,3-b]furan-4,9-dione79

Data sourced from a study on visible-light-mediated synthesis of naphtho[2,3-b]furan-4,9-diones. mdpi.com

The introduction of diverse functional groups onto the naphthofuran scaffold is crucial for fine-tuning its properties for specific research applications. This functionalization can be achieved at various positions of the core structure.

For example, the synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-diones has been accomplished through a domino reaction involving 2-hydroxy-1,4-naphthoquinone, β-nitrostyrenes, and ammonium acetate. researchgate.net This method allows for the introduction of an amino group at the 2-position and various aryl groups at the 3-position.

Furthermore, the synthesis of novel thioether-linked coumarin-fused furans demonstrates the versatility of the furan (B31954) scaffold in multicomponent reactions. researchgate.net The design and synthesis of various naphthofuran derivatives with different functional groups have been investigated for their potential antimicrobial activities, highlighting the importance of functional group diversity in developing new therapeutic agents. researchgate.net

Design Principles for Naphthofuran-Based Functional Molecules as Privileged Scaffolds

The design of functional molecules based on the naphthofuran scaffold is guided by several key principles aimed at optimizing their desired properties. The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, and naphthofurans fit this description well. nih.govrsc.org

One design principle involves leveraging the inherent reactivity of the scaffold for further elaboration. For instance, the dihydronaphthofuran core can be accessed through various chemical, photochemical, and electrochemical methods, providing a platform for creating a wide array of derivatives. rsc.org

Another principle is the strategic placement of substituents to modulate biological activity. Structure-activity relationship studies on 1-aryl-1H-naphtho[2,3-d] mdpi.commdpi.comrsc.orgtriazole-4,9-dione derivatives revealed that specific substitutions on the aryl ring are critical for potent dual inhibition of IDO1 and TDO. nih.gov For instance, the compound 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] mdpi.commdpi.comrsc.orgtriazole-4,9-dione emerged as a highly potent inhibitor from these studies. nih.gov

The crystal structures of unsubstituted arylnaphthalene lactones like 4-phenylnaphtho[2,3-c]furan-1(3H)-one provide fundamental insights into the geometry of the scaffold, which is essential for understanding structure-property relationships and designing new molecules without disrupting the core structure. mdpi.comsfu.ca

Applications of Naphtho 2,3 C Furan 1,3 Dione and Its Derivatives in Advanced Materials and Chemical Synthesis

Utilization as Building Blocks in Organic Synthesis

The intricate and rigid structure of 4-Phenylnaphtho[2,3-c]furan-1,3-dione makes it an invaluable scaffold in the field of organic synthesis. Its reactive sites offer opportunities for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Convergent and Diversity-Oriented Synthesis Strategies

In modern synthetic chemistry, convergent and diversity-oriented synthesis (DOS) strategies are paramount for the efficient construction of complex molecules and the exploration of new chemical spaces. Convergent synthesis involves the independent synthesis of fragments of a target molecule, which are then assembled in the final steps. This approach is often more efficient and allows for greater flexibility in analog synthesis.

The naphtho[2,3-c]furan-1,3-dione (B147156) core, including the 4-phenyl derivative, serves as a key building block in such strategies. Its planar and aromatic nature provides a rigid framework upon which complexity can be built. Synthetic chemists can modify the phenyl ring or the naphthalene (B1677914) core to introduce various functional groups, which can then be utilized in coupling reactions to append other molecular fragments. This modular approach is central to convergent synthesis, allowing for the rapid generation of a series of related compounds with diverse functionalities.

Diversity-oriented synthesis aims to produce a wide array of structurally diverse molecules from a common starting material or scaffold. The this compound scaffold is well-suited for DOS due to its potential for multi-directional functionalization. By employing a range of reagents and reaction conditions, chemists can systematically modify the core structure to generate a library of compounds with distinct three-dimensional shapes and chemical properties.

Expansion of Chemical Libraries

The development of chemical libraries is crucial for drug discovery and materials science research. These libraries, containing a large number of diverse compounds, are screened for biological activity or desirable physical properties. The unique topology of this compound provides a novel and underexplored scaffold for the expansion of such libraries.

By leveraging the synthetic handles present on the molecule, a multitude of derivatives can be prepared. For instance, electrophilic aromatic substitution reactions can introduce substituents onto the naphthalene ring system, while the phenyl group can be functionalized prior to its introduction or modified post-synthesis. The dione (B5365651) functionality also presents opportunities for further chemical transformations. The inclusion of these novel, rigid, and polycyclic aromatic structures into chemical libraries can significantly increase their structural diversity, enhancing the probability of identifying hit compounds in high-throughput screening campaigns.

Photofunctional Materials Research

The extended π-conjugated system of this compound suggests its potential for applications in photofunctional materials. The interaction of light with such organic molecules can lead to a range of interesting photophysical phenomena, including absorption and emission of light, which can be harnessed for various technological applications.

Development of Luminophores and Fluorescent Dyes

Luminophores and fluorescent dyes are molecules that emit light upon excitation by a suitable energy source, typically ultraviolet or visible light. The photophysical properties of these materials are highly dependent on their molecular structure. The rigid and planar nature of the naphtho[2,3-c]furan-1,3-dione core, combined with the electronic influence of the phenyl substituent, can give rise to desirable fluorescent properties.

Research into related naphtho[2,3-c]furan-1,3-dione derivatives has shown that modifications to the core structure can tune the emission color and quantum yield. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals, thereby altering the absorption and emission wavelengths. While specific data for this compound is not extensively reported, the general principles of fluorophore design suggest that this compound could serve as a valuable platform for the development of novel fluorescent materials.

Table 1: Potential Photophysical Tuning Strategies for Naphtho[2,3-c]furan-1,3-dione Derivatives

Modification StrategyExpected Effect on Photophysical Properties
Introduction of electron-donating groupsRed-shift in absorption and emission spectra
Introduction of electron-withdrawing groupsBlue-shift in absorption and emission spectra
Extension of π-conjugationRed-shift and potential increase in quantum yield
Introduction of heavy atomsEnhancement of intersystem crossing (phosphorescence)

Potential in Organic Light-Emitting Diodes (OLEDs) and Sensing Applications

The development of efficient and stable organic light-emitting diodes (OLEDs) is a major area of materials research. The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers, including the emissive layer. The electroluminescent properties of organic molecules are closely related to their fluorescence characteristics.

Given the potential of the this compound scaffold as a luminophore, it is conceivable that its derivatives could be investigated as emissive materials in OLEDs. The ability to tune the emission color through chemical modification is a key advantage of organic materials. Furthermore, the thermal and morphological stability of these rigid aromatic structures could contribute to the longevity and efficiency of OLED devices.

In the realm of chemical sensing, fluorescent probes are widely used for the detection of various analytes. The fluorescence of a molecule can be quenched or enhanced in the presence of a specific chemical species. The naphtho[2,3-c]furan-1,3-dione framework could be functionalized with specific recognition units to create chemosensors. Upon binding of the target analyte, a change in the photophysical properties of the molecule would signal the detection event. The large surface area and potential for functionalization of the this compound structure make it an interesting candidate for the development of novel sensing platforms.

Polymeric Applications

The incorporation of rigid and aromatic units into polymer backbones can impart desirable properties such as high thermal stability, mechanical strength, and specific electronic or optical characteristics. The dianhydride nature of the parent naphtho[2,3-c]furan-1,3-dione structure suggests its potential as a monomer in the synthesis of high-performance polymers, particularly polyimides.

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. They are typically synthesized through the polycondensation reaction of a dianhydride and a diamine. While the direct polymerization of this compound itself as a dianhydride has not been extensively documented, the parent scaffold is a key structural motif in monomers used for polyimide synthesis.

The introduction of the bulky and rigid this compound unit into a polymer chain would be expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting material. The phenyl group could also influence the polymer's solubility and processing characteristics. Furthermore, the incorporation of such a chromophoric unit could lead to polymers with interesting photophysical or electronic properties, making them suitable for applications in electronics and optoelectronics.

Research on polymers derived from related naphtho[2,3-c]thiophene-4,9-dione structures has demonstrated their potential in organic solar cells, highlighting the promise of this class of materials in advanced polymeric applications.

Precursors for Polymeric Thin Films

Polyimides derived from aromatic dianhydrides and diamines are renowned for their use in high-performance polymeric thin films due to their outstanding thermal and mechanical stability. mdpi.com The introduction of a naphthalene ring structure into the polyimide backbone has been shown to improve the comprehensive properties of the resulting films. mdpi.com For instance, polyimide films containing naphthalene rings exhibit high thermal decomposition temperatures and glass transition temperatures, coupled with good tensile strength and modulus of elasticity. mdpi.com

The specific structure of this compound, featuring a bulky phenyl group, is anticipated to play a crucial role in enhancing the processability of the resulting polyimides. The incorporation of such side groups is a known strategy to improve the solubility of polyimides, which are often difficult to process due to their rigid backbones. researchgate.net Improved solubility allows for the casting of high-quality, uniform thin films from solution, which is a significant advantage in many manufacturing processes. rsc.org

Furthermore, the presence of the phenyl side group can disrupt the close packing of polymer chains, which in turn can lead to increased optical transparency and a lower dielectric constant. researchgate.netresearchgate.net These are highly desirable properties for thin films used in microelectronics and optoelectronics. Research on polyimides with various side groups has demonstrated that such structural modifications allow for the fine-tuning of the final properties of the material. researchgate.net

Below is a table summarizing the typical properties of polyimide films derived from naphthalene-containing monomers, which provides an indication of the expected performance of films synthesized from this compound.

PropertyTypical Value Range for Naphthalene-Containing Polyimide Films
Glass Transition Temperature (Tg) > 290 °C researchgate.net
5% Weight Loss Temperature (Td5) > 510 °C (under nitrogen) researchgate.net
Tensile Strength 81 - 105 MPa mdpi.comresearchgate.net
Modulus of Elasticity 2.14 - 2.47 GPa mdpi.com
Dielectric Constant (1 MHz) 2.78 - 3.38 researchgate.net

Optical Waveguides and Microfluidic Devices

The unique combination of properties offered by polyimides derived from this compound makes them excellent candidates for the fabrication of optical waveguides and microfluidic devices.

Optical Waveguides:

Optical waveguides require materials with high optical transparency at communication wavelengths, low optical loss, and a precisely controllable refractive index. mdpi.com Aromatic polyimides have been extensively investigated for these applications. The introduction of fluorine-containing groups and bulky substituents are common strategies to enhance optical transparency by reducing charge-transfer complex formation. researchgate.netdntb.gov.ua Similarly, the bulky phenyl group in this compound is expected to create steric hindrance that reduces intermolecular interactions, leading to polyimides with high optical clarity and low yellowness index. researchgate.net

Fluorinated polyimides derived from monomers with bulky structures have demonstrated low optical losses, making them suitable for optoelectronic components. mdpi.com By copolymerizing different monomers, the refractive index of the resulting polyimides can be precisely controlled, which is a critical requirement for waveguide design and fabrication. mdpi.com The high thermal stability of these polyimides also ensures that the optical waveguides can operate reliably at elevated temperatures.

The table below presents representative optical properties of fluorinated polyimides, which are analogous to what could be expected from polyimides synthesized using this compound.

Optical PropertyRepresentative Values for Fluorinated Polyimides
Optical Transparency (at 500 nm) > 80% nih.gov
UV-Visible Absorption Cutoff < 400 nm researchgate.net
Refractive Index (nTE at 1.3 µm) 1.523 - 1.614 mdpi.com
Birefringence 0.0056 - 0.0116 rsc.org
Optical Loss (at 1.3 µm) ~0.3 dB/cm mdpi.com

Microfluidic Devices:

Polymers are increasingly used for the fabrication of microfluidic devices due to their low cost, biocompatibility, and ease of manufacturing. researchgate.net While materials like polydimethylsiloxane (PDMS) are common, polyimides offer advantages in applications requiring higher chemical resistance and thermal stability. The enhanced solubility of polyimides derived from this compound would facilitate their processing using techniques like spin coating and casting to create the microchannels and other features of microfluidic devices.

The robust mechanical properties and chemical inertness of these polyimides would allow for the fabrication of durable microfluidic chips that can withstand a wide range of chemicals and operating conditions. This is particularly important for applications in chemical synthesis and analysis where harsh solvents and reagents may be used.

Future Research Directions

Development of Novel and Green Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research should focus on creating such pathways to 4-Phenylnaphtho[2,3-c]furan-1,3-dione. Inspiration can be drawn from established green methods for related heterocyclic systems.

Key research objectives should include:

Visible-Light Photocatalysis: Recent studies have demonstrated the use of visible-light-mediated [3+2] cycloaddition reactions to synthesize naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones and alkynes. nih.gov This approach, which operates under mild, metal-free, and environmentally friendly conditions, could be adapted for the synthesis of the target molecule's precursors. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step, adhering to the principles of atom economy and green chemistry. researchgate.net Designing a multicomponent strategy that assembles the 4-phenylnaphthalene core, which can then be converted to the target anhydride (B1165640), would be a significant advancement.

Catalytic C-H Activation/Annulation: Metal-catalyzed annulation reactions are a well-established method for constructing polycyclic systems. mdpi.com Future work could explore a direct C-H activation and annulation strategy to build the furan-dione ring onto a pre-functionalized 1-phenylnaphthalene (B165152) substrate.

Bio-based Catalysts and Solvents: The use of natural, biodegradable catalysts and solvents, such as honey or banana peel extract, is gaining traction for its alignment with green chemistry principles. frontiersin.org Investigating the feasibility of using such media for the synthesis of this compound or its intermediates could lead to highly sustainable protocols.

Table 1: Examples of Green Synthetic Approaches for Related Naphthofuran Compounds

Method Target Compound Class Key Features Reference
Visible-Light-Mediated [3+2] Cycloaddition Naphtho[2,3-b]furan-4,9-diones Metal-free, excellent regioselectivity, good functional group tolerance. nih.gov
Dehydro-Diels–Alder Reaction Arylnaphthalene Lactones Heat-mediated, demonstrates significant solvent effects on product outcome. mdpi.com
Palladium-Catalyzed Reverse Hydrogenolysis Naphtho[2,3-b]furan-4,9-diones Intrinsically waste-free, no oxidants or hydrogen acceptors needed. rsc.org
Multicomponent Synthesis Arylnaphthalene Lactones Efficient assembly of complex scaffolds from simple starting materials. researchgate.net

Advanced Mechanistic Investigations of Reaction Pathways

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and controlling product outcomes. For this compound, future mechanistic studies should aim to elucidate the pathways of its formation and subsequent reactions.

Dehydro-Diels-Alder Studies: The synthesis of the related lactone, 4-Phenylnaphtho[2,3-c]furan-1(3H)-one, has been achieved through a heat-mediated Dehydro-Diels–Alder reaction. researchgate.netmdpi.com A key finding was a dramatic solvent effect that shifted the product from a fully aromatic lactone in toluene (B28343) to a partially aromatic version in ethanol (B145695). mdpi.com Investigating similar cycloaddition-aromatization strategies for the synthesis of the dione (B5365651) target would be a logical progression, with a focus on understanding the intermediates and the role of the solvent and reaction conditions.

Domino Reaction Pathways: Domino reactions have been successfully employed to create substituted 2-aminonaphtho[2,3-b]furan-4,9-diones. researchgate.net A detailed mechanistic investigation, potentially using isotopic labeling and kinetic analysis, could unravel the complex sequence of bond formations. Applying this knowledge could help design a domino sequence to construct the this compound system.

Spectroscopic and Crystallographic Analysis: The isolation and characterization of reaction intermediates are crucial. The crystal structures of the related lactones 4-phenylnaphtho[2,3-c]furan-1(3H)-one and its isomer have been successfully determined, providing essential insights into their geometry. sfu.ca Future work should aim to trap and structurally characterize intermediates in the synthesis of the target dione to provide direct evidence for proposed mechanistic pathways.

Computational Design and Predictive Modeling for Structure Optimization

Computational chemistry offers powerful predictive tools that can accelerate the design and discovery of new molecules with desired properties. For this compound, a computational approach would be invaluable.

DFT Calculations: Density Functional Theory (DFT) can be used to model the geometric and electronic structure of the target molecule. This would provide insights into bond lengths, angles, and the planarity of the system, which are crucial for applications in materials science. DFT studies on related furanone derivatives have been used to understand electron transfer capabilities, a key property for certain biological activities.

Predicting Reaction Outcomes: Computational modeling can help predict the feasibility and regioselectivity of potential synthetic reactions. For instance, modeling the transition states of a Diels-Alder or other cycloaddition reactions could help in selecting the optimal precursors and conditions to favor the formation of the desired 4-phenyl isomer.

Structure-Property Relationship: A systematic in-silico study of various substituted derivatives of this compound could establish clear structure-property relationships. This would allow for the rational design of new molecules with tailored electronic, optical, or material properties without the need for exhaustive synthetic work. Such structural investigations are deemed essential for understanding the bioactivities and properties associated with arylnaphthalene lignans. researchgate.net

Exploration of New Chemical Transformations and Derivatizations

The anhydride functionality in this compound is a versatile handle for a wide range of chemical transformations, allowing for the creation of diverse libraries of new compounds.

Anhydride Ring-Opening Reactions: The primary research avenue would be the reaction of the anhydride with various nucleophiles. Reaction with alcohols would yield mono-esters, while reaction with amines would produce amic acids, which could then be cyclized to form the corresponding imides. This would create a new class of derivatives based on the 1-phenylnaphthalene-2,3-dicarboxylic acid scaffold.

Functionalization of the Aromatic Core: While the anhydride is the most reactive site, methods for the selective functionalization of the naphthalene (B1677914) and phenyl rings should be explored. Electrophilic aromatic substitution reactions could be investigated, although the reactivity will be influenced by the existing phenyl and anhydride groups.

Synthesis of Analogues: Research into the synthesis of analogues with different substituents on the phenyl group has been productive for related naphthofuran systems. mdpi.com A variety of 2-phenylnaphtho[2,3-b]furan-4,9-diones with chloro, bromo, and alkyl groups on the phenyl ring have been synthesized, and their properties could be compared with similarly substituted versions of the target dione. mdpi.com

Table 2: Examples of Synthesized Derivatives of the Related Naphtho[2,3-b]furan-4,9-dione (B1206112) Scaffold

Base Compound Substituent on Phenyl Ring Resulting Derivative Reference
2-Phenylnaphtho[2,3-b]furan-4,9-dione 4-Chloro 2-(4-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione mdpi.com
2-Phenylnaphtho[2,3-b]furan-4,9-dione 4-Bromo 2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione mdpi.com
2-Phenylnaphtho[2,3-b]furan-4,9-dione 4-Propyl 2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione mdpi.com
2-Phenylnaphtho[2,3-b]furan-4,9-dione 4-(tert-butyl) 2-(4-(tert-Butyl)phenyl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione mdpi.com

Synergistic Approaches in Material Science and Synthetic Chemistry

The unique structure of this compound makes it a promising candidate for applications in materials science. A collaborative approach between synthetic chemists and material scientists will be essential to realize this potential.

Monomers for High-Performance Polymers: The anhydride group is a classic monomer component for the synthesis of polyimides, which are known for their exceptional thermal stability and mechanical strength. Future research should explore the polymerization of this compound with various diamines to create novel polyimides. The bulky phenyl group could influence polymer solubility and chain packing.

Organic Electronic Materials: The extended π-conjugated system of the naphthofuran core suggests potential applications in organic electronics. The planarity of the molecule could facilitate π-stacking, which is crucial for charge transport in organic semiconductors. Synthetic chemists could create a range of derivatives, as described in section 8.4, which material scientists could then test in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Fluorescent Probes and Dyes: Many polycyclic aromatic hydrocarbons exhibit interesting photophysical properties. Investigations into the absorption and emission spectra of this compound and its derivatives could reveal potential uses as fluorescent dyes or sensors. Research on related naphtho[2,3-b]furan-4,9-diones has already explored their absorption characteristics. researchgate.net

Q & A

Basic: What are the optimized reaction conditions for synthesizing 4-phenylnaphtho[2,3-c]furan-1,3-dione using T3P® activation?

The domino synthesis of this compound is optimized using T3P® (propylphosphonic acid anhydride) as an activating agent. Key parameters include:

  • Temperature : Reactions proceed efficiently at 20°C with T3P®, avoiding decomposition observed at higher temperatures (e.g., 160°C leads to yield drops) .
  • Solvent System : Dichloromethane with N,N-dimethylformamide (DMF) as a cosolvent improves yield.
  • Substrate Handling : Electron-neutral or electron-rich phenylpropiolic acids yield higher efficiencies (up to quantitative yields), while electron-deficient substrates (e.g., 1d) show reduced yields due to competing byproducts .
  • Additives : Triethylamine enhances solubility for substituted derivatives (e.g., 2b) .

Basic: How is the structural identity of this compound confirmed in synthesized samples?

Structural confirmation relies on:

  • Single-Crystal X-ray Diffraction (XRD) : Resolves positional isomerism (e.g., 4-phenyl vs. 9-phenyl isomers) and confirms non-aromatic dihydro derivatives (e.g., 3a,4-dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one) .
  • Spectroscopic Data : 1^1H NMR identifies characteristic proton environments, such as doublets for cis-configured C(4)H and C(5)H (J = 7.3 Hz) in dihydro derivatives .

Advanced: How do electronic effects of substrates influence the domino synthesis of this compound?

Substrate electronic properties critically impact reaction pathways:

  • Electron-Rich Substrates : Stabilize intermediates, leading to higher yields (e.g., 2a: 47% yield at 115°C with aniline) .
  • Electron-Deficient Substrates : Increase byproduct formation (e.g., 1d) due to competing side reactions. Lower yields are mitigated by optimizing stoichiometry and reaction time .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, enhancing cyclization efficiency .

Advanced: What strategies improve the stability of this compound during purification?

The compound is unstable in acidic aqueous media (e.g., HCl, silica gel). Stabilization methods include:

  • Deuterated Solvents : Using DCl in D2_2O reduces decomposition, with >90% stability after 48 hours .
  • Non-Acidic Workup : Avoid silica gel chromatography; instead, use neutral alumina or gel permeation methods.
  • Low-Temperature Storage : Maintain samples at –20°C under inert atmosphere to prevent lactone ring hydrolysis .

Advanced: How are coexisting positional isomers of this compound resolved in crystallographic studies?

XRD reveals:

  • Isomer Coexistence : Type I (4-phenyl) and Type II (9-phenyl) isomers may occupy the same asymmetric unit cell, requiring careful refinement .
  • Geometric Differences : Subtle variations in bond angles (e.g., C–O–C in lactone rings) distinguish isomers. Computational modeling (DFT) aids in assigning configurations .

Methodological: What analytical techniques are recommended for monitoring reaction progress and purity?

  • HPLC-MS : Tracks intermediate formation and byproducts, especially for electron-deficient substrates .
  • UV-Vis Spectroscopy : Monitors photochemical rearrangements (e.g., Z/E isomerization at 436 nm) .
  • TLC with Fluorescent Indicators : Visualizes cycloaddition progress under UV light, validated by 1^1H NMR .

Methodological: How are synthetic challenges in substituted derivative synthesis addressed?

  • Solubility Issues : Triethylamine deprotonates poorly soluble substrates (e.g., 3-(4-methoxyphenyl)propiolic acid) .
  • Temperature Gradients : Stepwise heating (20°C → 115°C) prevents decomposition during imidation with amines .
  • Regioselectivity : Substituent steric effects guide cycloaddition outcomes; meta-substituted aryl groups favor 4-phenyl isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylnaphtho[2,3-c]furan-1,3-dione
Reactant of Route 2
Reactant of Route 2
4-Phenylnaphtho[2,3-c]furan-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.